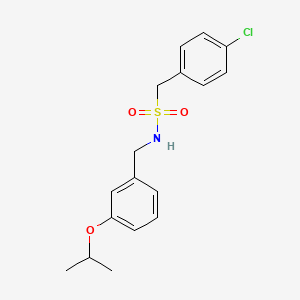![molecular formula C23H22ClN3O3S B4689778 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4689778.png)
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone
説明
5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as CMEP-SC and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
CMEP-SC selectively binds to the allosteric site of mGluR5 and inhibits its activity. This leads to a decrease in the activity of downstream signaling pathways, which are involved in various physiological processes. The inhibition of mGluR5 has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CMEP-SC has been shown to have various biochemical and physiological effects. In animal studies, CMEP-SC has been shown to decrease anxiety-like behavior, reduce drug-seeking behavior, and improve cognitive function. These effects are thought to be due to the inhibition of mGluR5 activity.
実験室実験の利点と制限
CMEP-SC has several advantages for lab experiments. It is a selective antagonist for mGluR5, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. Additionally, CMEP-SC has been shown to be stable in various experimental conditions, which makes it a reliable tool for scientific research.
However, there are also limitations to the use of CMEP-SC in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, CMEP-SC has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving CMEP-SC. One area of research is the development of more potent and selective mGluR5 antagonists. Additionally, CMEP-SC could be used as a tool to study the role of mGluR5 in various neurological and psychiatric disorders. Finally, CMEP-SC could be used as a starting point for the development of novel therapeutic agents for these disorders.
In conclusion, CMEP-SC is a chemical compound that has gained attention in scientific research due to its potential in various applications. It is a selective antagonist for mGluR5 and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. CMEP-SC has the potential to be a useful tool for studying the physiological processes that are regulated by mGluR5 and could have therapeutic implications for various neurological and psychiatric disorders.
科学的研究の応用
CMEP-SC has been studied for its potential in various scientific research applications. One of the most significant applications is its use as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, anxiety, and addiction. CMEP-SC has been shown to inhibit the activity of mGluR5, which could have therapeutic implications for various neurological and psychiatric disorders.
特性
IUPAC Name |
1-[[5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-28-21-9-5-6-10-22(21)30-14-13-29-20-12-11-18(24)15-17(20)16-25-27-23(31)26-19-7-3-2-4-8-19/h2-12,15-16H,13-14H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQWVZBFMGZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=NNC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)
![N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4689704.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B4689730.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4689733.png)

![6-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4689737.png)
![butyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4689739.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4689743.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4689779.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4689798.png)